2-(Diethylamino)pent-3-enenitrile
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Overview
Description
2-(Diethylamino)pent-3-enenitrile is an organic compound with the molecular formula C9H16N2. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a pentene backbone, which is further substituted with a diethylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles, including 2-(Diethylamino)pent-3-enenitrile, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group.
From Amides: Another method involves dehydrating primary amides using dehydrating agents like thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3). This process removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form cyanohydrins, which can then be converted to nitriles
Industrial Production Methods
Industrial production of nitriles often involves large-scale dehydration of amides or the reaction of halogenoalkanes with cyanide salts. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Reduction of nitriles can produce primary amines or aldehydes, depending on the reducing agent used.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and DIBAL are frequently used.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)pent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Diethylamino)pent-3-enenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making the compound reactive towards nucleophiles. In reduction reactions, the nitrile group is reduced to an amine or aldehyde through nucleophilic addition of hydride ions, followed by protonation .
Comparison with Similar Compounds
Similar Compounds
3-Pentenenitrile: Similar in structure but lacks the diethylamino group.
2-(Diethylamino)ethanol: Contains a diethylamino group but has an alcohol instead of a nitrile.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group and is used in polymer synthesis .
Properties
CAS No. |
81540-41-2 |
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Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2-(diethylamino)pent-3-enenitrile |
InChI |
InChI=1S/C9H16N2/c1-4-7-9(8-10)11(5-2)6-3/h4,7,9H,5-6H2,1-3H3 |
InChI Key |
BCDRVFPEAGEJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C=CC)C#N |
Origin of Product |
United States |
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